![molecular formula C21H16ClN3O2 B5227141 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)
3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as PD 153035 and is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride inhibits EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell proliferation and survival. Inhibition of EGFR tyrosine kinase leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride has been shown to have significant biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells both in vitro and in vivo. In addition, the compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride in lab experiments is its potency and specificity in inhibiting EGFR tyrosine kinase. The compound has been found to be highly effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using the compound is its toxicity. The compound has been found to have cytotoxic effects on normal cells, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for the use of 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride. One of the directions is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the use of the compound in combination with other anticancer drugs to enhance its therapeutic efficacy. In addition, the compound can be used as a tool to study the molecular mechanisms of EGFR signaling and its role in cancer development and progression. Overall, 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride has significant potential for the development of novel cancer therapeutics.
Méthodes De Synthèse
The synthesis of 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride involves the reaction of 2-phenyl-4-quinazolinamine with 3-bromoaniline in the presence of a base. The resulting product is then reacted with hydrochloric acid to obtain the hydrochloride salt of the compound. The synthesis method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of EGFR tyrosine kinase, which is a key regulator of cell proliferation and survival. Inhibition of EGFR tyrosine kinase has been shown to be effective in the treatment of various types of cancer, including lung, breast, and colon cancer.
Propriétés
IUPAC Name |
3-[(2-phenylquinazolin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2.ClH/c25-21(26)15-9-6-10-16(13-15)22-20-17-11-4-5-12-18(17)23-19(24-20)14-7-2-1-3-8-14;/h1-13H,(H,25,26)(H,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBVZMCJEBJUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.